N-(2,5-difluorophenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-(2-oxo-3-phenylquinoxalin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N3O2/c23-15-10-11-16(24)18(12-15)25-20(28)13-27-19-9-5-4-8-17(19)26-21(22(27)29)14-6-2-1-3-7-14/h1-12H,13H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUNCIWBWLXCLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Acetamide Group: The acetamide group can be attached through an amide coupling reaction using an appropriate acylating agent like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Quinoline vs. Quinoxaline Derivatives
- Target Compound: The quinoxaline core provides a planar aromatic system with two nitrogen atoms, favoring π-π stacking and hydrogen bonding.
- Comparators: N-(3-cyano-4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide (): Features a quinoline core with a tetrahydrofuran-oxy substituent and piperidinylidene acetamide. Goxalapladib (): Contains a 1,8-naphthyridine core with trifluoromethyl and difluorophenyl groups. The naphthyridine system offers additional nitrogen atoms for polar interactions, contrasting with the quinoxaline’s fused benzene ring .
Coumarin-Based Analogs
- N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide (): A coumarin derivative with a lactone ring, demonstrating superior antioxidant activity to ascorbic acid.
Substituent Effects
Fluorinated Aryl Groups
- Target Compound : The 2,5-difluorophenyl group balances electron-withdrawing effects and steric bulk, which may optimize target binding and metabolic stability.
- Comparators: N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alaninate (): Contains a 2,4-difluorobenzoyl group, suggesting fluorine placement influences aryl interaction geometry. The trifluoromethyl group in goxalapladib () further enhances hydrophobicity . N-(2,5-dimethylphenyl)-2-[3'-(3-fluorophenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]acetamide (): A dimethylphenyl group replaces fluorine, reducing electronegativity but increasing steric bulk .
Acetamide Linker Modifications
- Target Compound: The acetamide bridge connects the quinoxaline core to the difluorophenyl group, enabling conformational flexibility.
- Comparators: N-[(2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (): A peptide-like acetamide with stereochemical complexity, likely targeting enzymatic active sites .
Structural and Functional Implications
Biological Activity
N-(2,5-difluorophenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide is a synthetic organic compound that belongs to the class of acylamides. Its structure features a difluorophenyl ring, an acetamide group, and a quinoxalinone core, which positions it as a potential candidate for various biological applications. The compound's unique molecular architecture suggests diverse biological activities, although comprehensive studies are still limited.
Chemical Structure
The chemical formula for this compound is , and its structure can be represented as follows:
The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors. The quinoxaline moiety is known to exhibit various pharmacological effects, including anti-cancer and anti-inflammatory properties. The presence of the difluorophenyl group may enhance the compound's potency and selectivity due to electronic effects and steric hindrance.
Potential Biological Activities
- Anticancer Activity : Quinoxaline derivatives have been studied for their anticancer properties. Preliminary investigations suggest that this compound may inhibit tumor cell proliferation by inducing apoptosis or disrupting cell cycle progression.
- Antimicrobial Properties : Compounds with quinoxaline structures often demonstrate antimicrobial activity. This compound's efficacy against various bacterial strains and fungi could be explored in future studies.
- Neuroprotective Effects : Some quinoxaline derivatives show promise in neuroprotection, potentially mitigating neurodegenerative diseases through antioxidant mechanisms.
Research Findings
While specific studies on this compound are sparse, related compounds have demonstrated significant biological activities:
| Compound | Activity | Reference |
|---|---|---|
| Quinoxaline | Antitumor | |
| 2-Oxoquinoxaline | Antimicrobial | |
| 3-Phenylquinoxaline | Neuroprotective |
Case Study 1: Anticancer Activity
In a study evaluating various quinoxaline derivatives, researchers found that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism involved the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of quinoxaline derivatives. The results indicated that certain modifications to the quinoxaline core enhanced activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
